![molecular formula C9H11N3O2 B1599763 [(E)-[(4-methoxyphenyl)methylidene]amino]urea CAS No. 6292-71-3](/img/structure/B1599763.png)

[(E)-[(4-methoxyphenyl)methylidene]amino]urea

Overview

Description

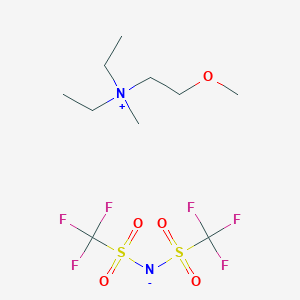

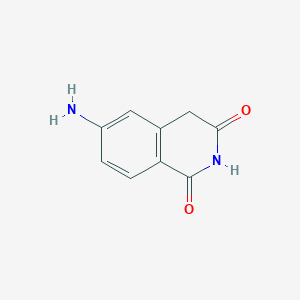

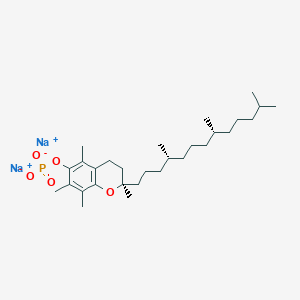

“[(E)-[(4-methoxyphenyl)methylidene]amino]urea” is a chemical compound with the molecular formula C9H11N3O2 . It is also known as 4-Methoxybenzaldehyde semicarbazone . The molecular weight of this compound is 193.20 g/mol .

Molecular Structure Analysis

The molecular structure of “[(E)-[(4-methoxyphenyl)methylidene]amino]urea” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxyphenylmethylidene group . The InChI string representation of the molecule isInChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ . Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 193.085126602 g/mol . The topological polar surface area of the compound is 76.7 Ų .Scientific Research Applications

Antibacterial Activity

Semicarbazone derivatives, including 4-Methoxybenzaldehyde semicarbazone, have been studied for their antibacterial activity . For instance, one study found that a semicarbazone derivative showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticonvulsant Properties

Semicarbazones are known to exhibit anticonvulsant properties . This makes them interesting for research in the development of new drugs for the treatment of epilepsy and other seizure disorders .

Antioxidant Activity

Some semicarbazone derivatives have been found to possess antioxidant activity . This property could be useful in the development of drugs for diseases where oxidative stress plays a significant role .

Antiangiogenic Activity

Semicarbazone derivatives have been studied for their antiangiogenic activity . This refers to the ability to inhibit the formation of new blood vessels, which is a crucial process in the growth of cancerous tumors .

Anticancer Activity

Several semicarbazone derivatives have shown anticancer activity . For example, ruthenium(II) complexes of semicarbazone bearing 9,10-phenanthrenequinone moiety have been studied for their antioxidant and anticancer activity .

Insecticide Activity

Metaflumizone, a semicarbazone derivative, is known for its eco-friendly insecticide activity . This suggests that other semicarbazone derivatives, including 4-Methoxybenzaldehyde semicarbazone, could potentially be used in the development of new, environmentally friendly insecticides .

Catalyst in Chemical Reactions

Semicarbazone derivatives have been used as catalysts in Suzuki and Sonogashira cross-coupling reactions . This indicates that 4-Methoxybenzaldehyde semicarbazone could potentially be used in similar applications .

Inhibition of Cathepsin B

Semicarbazones and thiosemicarbazones have been found to inhibit cathepsin B activity . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes, including cancer . Therefore, 4-Methoxybenzaldehyde semicarbazone could potentially be used in the development of new drugs for these conditions .

Mechanism of Action

Target of Action

The primary target of 4-Methoxybenzaldehyde semicarbazone is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Mode of Action

4-Methoxybenzaldehyde semicarbazone interacts with cathepsin B and inhibits its activity . The compound has been found to be a competitive inhibitor of cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone affects the biochemical pathways associated with the protease’s functions. This includes pathways related to protein turnover, antigen processing, and hormone maturation .

Result of Action

The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone can result in molecular and cellular effects, depending on the physiological or pathological context. For instance, in the context of cancer, where cathepsin B is often overexpressed, the inhibition of this protease could potentially affect tumor progression .

Action Environment

The action, efficacy, and stability of 4-Methoxybenzaldehyde semicarbazone can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s interaction with cathepsin B . .

properties

IUPAC Name |

[(E)-(4-methoxyphenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMVRNVTFDFHHE-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6292-71-3 | |

| Record name | NSC9930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.